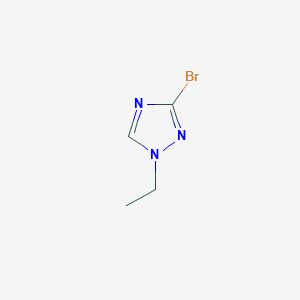
3-Bromo-1-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 64907-54-6 . It has a molecular weight of 176.02 and is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, it is known that 1,2,4-triazoles can be used as a ligand for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .Molecular Structure Analysis
The InChI code for 3-Bromo-1-ethyl-1H-1,2,4-triazole is1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 . This indicates the presence of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule. Chemical Reactions Analysis
3-Bromo-1H-1,2,4-triazole is known to be used as a ligand for transition metals to create coordination complexes . It is also part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis
3-Bromo-1-ethyl-1H-1,2,4-triazole has a molecular weight of 176.02 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
3-Bromo-1-ethyl-1H-1,2,4-triazole serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its reactivity has been explored in the context of alkylation, amino(hydroxy)methylation, and cyanoethylation reactions, leading to the formation of various sulfanyl-1,2,4-triazoles and N2-hydroxymethyl derivatives with high yields, showcasing its utility in creating compounds with potential biological activities (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Applications in Medicinal Chemistry
The synthesis of 1,2,4-triazole derivatives has been a focus area, given their wide range of biological activities. Research into microwave-promoted synthesis of these derivatives has highlighted their antimicrobial, anti-lipase, and antiurease activities, indicating their potential as therapeutic agents (Özil, Bodur, Ülker, & Kahveci, 2015). Another study on new triazole and triazolothiadiazine derivatives synthesized as novel antimicrobial agents supports this application, demonstrating significant activity against various bacteria and fungi (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Supramolecular and Coordination Chemistry
The versatility of triazole derivatives extends beyond medicinal applications. Their unique combination of facile accessibility and diverse supramolecular interactions has enabled applications in supramolecular and coordination chemistry. This includes complexation of anions, coordination via anionic and cationic nitrogen donors, and applications in ion-pair recognition and bimetallic complexes, demonstrating the broad utility of triazole derivatives in chemical research (Schulze & Schubert, 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, the compound’s ability to act as a ligand for transition metals and its role in synthetic reactions suggest potential applications in the field of coordination chemistry and organic synthesis .
Propiedades
IUPAC Name |
3-bromo-1-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWEAXPUUZRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-ethyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)





![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)
![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)